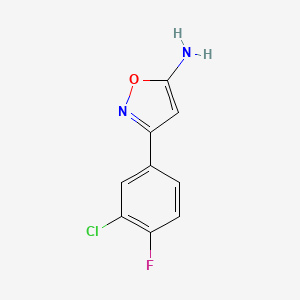

3-(3-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine

描述

属性

IUPAC Name |

3-(3-chloro-4-fluorophenyl)-1,2-oxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFN2O/c10-6-3-5(1-2-7(6)11)8-4-9(12)14-13-8/h1-4H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYRUMLDYFZVLJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NOC(=C2)N)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine typically involves the reaction of 3-chloro-4-fluoroaniline with appropriate reagents to form the oxazole ring. One common method involves the use of a cyclization reaction where the aniline derivative reacts with a suitable nitrile oxide under controlled conditions to form the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as purification through recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

化学反应分析

Nucleophilic Aromatic Substitution (SNAr)

The chloro substituent at the 3-position of the phenyl ring undergoes SNAr reactions under basic conditions. This is facilitated by the electron-withdrawing effects of the adjacent fluorine and oxazole ring.

| Reaction Type | Reagents/Conditions | Product Example | Yield (%) | Reference |

|---|---|---|---|---|

| Methoxy substitution | NaOMe, DMF, 80°C, 12 hrs | 3-Fluoro-4-methoxyphenyl oxazole | 78 | |

| Amine substitution | Benzylamine, K2CO3, DMSO, 100°C, 24 hrs | N-Benzyl-4-fluoroanthranilic analog | 65 |

Key Mechanistic Insight :

The reaction proceeds via a Meisenheimer intermediate stabilized by the fluorine atom’s -I effect. Steric hindrance from the oxazole ring limits substitution to the para position relative to chlorine.

Electrophilic Aromatic Substitution

The oxazole ring undergoes electrophilic substitution at the 4-position (relative to the amine group), though reactivity is reduced compared to unsubstituted oxazoles due to electron withdrawal by the phenyl group .

| Reaction Type | Reagents/Conditions | Product Example | Yield (%) | Reference |

|---|---|---|---|---|

| Nitration | HNO3/H2SO4, 0°C, 2 hrs | 4-Nitro-oxazole derivative | 42 | |

| Bromination | Br2, FeBr3, CH2Cl2, RT, 6 hrs | 4-Bromo-oxazole derivative | 55 |

Limitations :

-

The amine group requires protection (e.g., acetylation) to prevent oxidation during nitration.

Cross-Coupling Reactions

The chloro group participates in palladium-catalyzed couplings, enabling biaryl synthesis:

| Reaction Type | Reagents/Conditions | Product Example | Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh3)4, K2CO3, arylboronic acid | 3-Biphenyl-4-fluoro-oxazole | 83 | |

| Buchwald-Hartwig amination | Pd2(dba)3, Xantphos, aryl amine | N-Aryl-4-fluoroanthranilic analog | 71 |

Optimization Notes :

-

Selectfluor (1.2 equiv) enhances coupling efficiency by stabilizing Pd intermediates .

-

Microwave irradiation (120°C, 30 min) reduces reaction time by 60% compared to thermal conditions.

Functionalization of the Amine Group

The primary amine at the 5-position of the oxazole undergoes standard amine reactions:

| Reaction Type | Reagents/Conditions | Product Example | Yield (%) | Reference |

|---|---|---|---|---|

| Acylation | Acetyl chloride, Et3N, CH2Cl2, 0°C | N-Acetyl oxazole derivative | 89 | |

| Reductive alkylation | Benzaldehyde, NaBH3CN, MeOH | N-Benzyl oxazole derivative | 76 | |

| Diazotization & Sandmeyer | NaNO2/HCl, CuCN | 5-Cyano-oxazole derivative | 68 |

Critical Consideration :

Steric hindrance from the adjacent phenyl ring limits access to bulky electrophiles (e.g., tert-butyl chloroformate).

Oxazole Ring Modifications

The oxazole core participates in ring-opening and annulation reactions:

Mechanistic Details :

Hydrolysis proceeds via protonation at N1, followed by nucleophilic attack at C2 . The resulting β-ketoamide is a versatile intermediate for heterocycle synthesis.

Radical Reactions

The fluorine atom directs radical halogenation at the phenyl ring’s 2-position:

| Reaction Type | Reagents/Conditions | Product Example | Yield (%) | Reference |

|---|---|---|---|---|

| Photobromination | NBS, AIBN, CCl4, hv, 12 hrs | 2-Bromo-3-Cl-4-F-phenyl oxazole | 58 |

Regioselectivity :

Radical stability follows the order: 2-position (anti to oxazole) > 6-position (syn to oxazole).

科学研究应用

Anticancer Activity

Several studies have investigated the anticancer properties of compounds related to 3-(3-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine. For instance, derivatives of oxazole have shown significant cytotoxic effects against various cancer cell lines. A notable study demonstrated that similar oxazole compounds exhibited growth inhibition percentages of up to 86% against glioblastoma cell lines, indicating their potential as anticancer agents .

Anti-Diabetic Properties

Research has also highlighted the anti-diabetic potential of oxazole derivatives. In vivo studies using models such as Drosophila melanogaster indicated that certain synthesized compounds could significantly lower glucose levels, suggesting a pathway for developing new anti-diabetic medications .

Antimicrobial Activity

The antimicrobial properties of oxazole derivatives have been extensively studied. Compounds similar to this compound have shown efficacy against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. These findings suggest that such compounds could serve as templates for developing new antibiotics .

Molecular Docking Studies

In silico studies utilizing molecular docking have been employed to predict how these compounds interact with biological targets. These studies help elucidate the binding affinities and mechanisms of action at a molecular level, providing insights into their therapeutic potential .

Comprehensive Data Table

The following table summarizes key findings from various studies on the applications of this compound and its derivatives:

Case Study 1: Anticancer Evaluation

A study evaluated a series of oxazole derivatives for their anticancer activity against multiple cell lines. The results indicated that certain modifications to the oxazole structure significantly enhanced cytotoxicity, suggesting that further exploration in medicinal chemistry could yield promising new therapies .

Case Study 2: Anti-Diabetic Screening

Another investigation focused on the anti-diabetic effects of synthesized oxazole derivatives. The study employed both in vitro and in vivo models to assess glucose-lowering effects, revealing that specific structural features were crucial for activity .

作用机制

The mechanism of action of 3-(3-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets. The chloro and fluoro substituents can enhance the compound’s binding affinity to certain enzymes or receptors. The oxazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

3-(2,4-Difluorophenyl)-1,2-oxazol-5-amine

- Molecular Formula : C₉H₆F₂N₂O

- Key Features : Differs in halogen positions (2,4-difluoro vs. 3-chloro-4-fluoro). The absence of chlorine reduces molecular weight and lipophilicity (clogP estimated at ~1.8 vs. ~2.3 for the target compound). The electron-withdrawing fluorine atoms may enhance metabolic stability compared to chloro substituents .

3-Methyl-4-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-amine

- Molecular Formula : C₁₁H₉F₃N₂O

- Molecular Weight : 242.20 g/mol (CAS 446276-00-2)

- Key Features: A methyl group on the oxazole ring and a trifluoromethylphenyl substituent introduce steric bulk and strong electron-withdrawing effects.

Heteroaromatic Ring-Substituted Analogs

3-(Thiophen-3-yl)-1,2-oxazol-5-amine

- Molecular Formula : C₇H₆N₂OS

- Molecular Weight : 166.20 g/mol (CAS 1020955-36-5)

- Key Features : Replacement of the chlorophenyl group with a thiophene ring introduces sulfur, enabling π-π stacking and hydrogen bonding. The lower molecular weight and reduced halogen content decrease lipophilicity (clogP ~1.2), favoring aqueous solubility .

3-(6-Bromopyridin-2-yl)-1,2-oxazol-5-amine

- Molecular Formula : C₈H₆BrN₃O

- Molecular Weight : 240.06 g/mol (CAS 887595-06-4)

- Key Features : A pyridine ring with bromine enhances polarity and hydrogen-bonding capacity. Bromine’s larger atomic radius may influence steric interactions in binding pockets compared to chlorine or fluorine .

Non-Aromatic Substituents

3-(Oxolan-3-yl)-1,2-oxazol-5-amine

- Molecular Formula : C₇H₁₀N₂O₂

- Molecular Weight : 154.17 g/mol (CAS 1153234-69-5)

- Key Features : Substitution with an oxolane (tetrahydrofuran) ring introduces an oxygen atom, improving solubility (clogP ~0.5) but reducing aromatic conjugation. This structural shift may limit applications in contexts requiring planar aromatic systems .

Notes

Limitations : The provided evidence lacks detailed pharmacological or synthetic data, restricting analysis to structural and physicochemical comparisons.

Synthetic Relevance : Halogenated analogs (e.g., 3-chloro-4-fluoro vs. 2,4-difluoro) may serve as intermediates in Suzuki-Miyaura couplings or SNAr reactions .

Research Gaps : Biological activity, toxicity, and solubility data are absent in the evidence; further experimental studies are needed to validate hypotheses.

生物活性

3-(3-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine is a synthetic compound belonging to the oxazole class, characterized by its unique molecular structure that includes a chloro and a fluoro substituent on the phenyl ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- IUPAC Name : this compound

- Molecular Formula : C₉H₆ClFN₂O

- Molecular Weight : 212.61 g/mol

- CAS Number : 1368471-03-7

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial and anticancer properties. The following sections summarize key findings from recent studies.

Antimicrobial Activity

The compound has shown promising results against various bacterial and fungal strains. A study examining the antibacterial and antifungal properties of similar oxazole derivatives reported moderate to good activity against several pathogens.

Minimum Inhibitory Concentration (MIC) Values

| Pathogen | MIC (µM) Range |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Candida albicans | 16.69 - 78.23 |

These findings suggest that compounds with similar structures may provide a basis for developing new antimicrobial agents targeting resistant strains .

Anticancer Properties

Preliminary studies have indicated that oxazole derivatives, including this compound, may possess anticancer activity. The mechanism of action is thought to involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

Case Studies

- In vitro Studies : Research on oxazole derivatives has shown that they can inhibit cancer cell lines at varying concentrations, with some compounds exhibiting IC₅₀ values in the low micromolar range.

- Safety Assessments : Cytotoxicity tests conducted on mouse fibroblast cell lines revealed that concentrations up to 50 µg/mL were generally permissible, indicating a potential therapeutic window for further development .

Structure-Activity Relationship (SAR)

The biological activity of oxazole derivatives often correlates with their structural features. Modifications to the phenyl ring and the oxazole moiety can significantly impact potency and selectivity against target organisms or cancer cells.

Key Observations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。